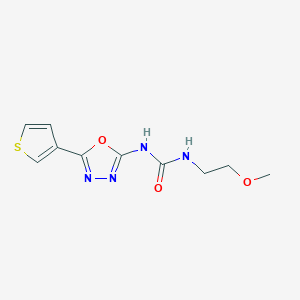

1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

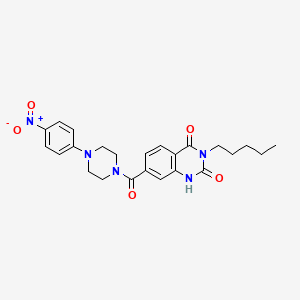

The compound “1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, and a urea group, which is a functional group with the formula (NH2)2CO.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would likely make the molecule planar or nearly planar. The methoxyethyl and urea groups could potentially rotate around their bonds, giving the molecule some flexibility.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The oxadiazole ring is also relatively stable, but can participate in reactions at the nitrogen atoms. The urea group can participate in a variety of reactions, including hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some properties, like melting point and boiling point, would be determined by the strength of the intermolecular forces. Other properties, like solubility, would depend on the polarity of the molecule.Scientific Research Applications

Synthesis and Therapeutic Applications

Antidiabetic Potential : The synthesis of novel dihydropyrimidine derivatives involving urea compounds shows promise in antidiabetic activity. These compounds have been evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating their potential application in diabetes management (Lalpara et al., 2021).

Anticancer Evaluation : The design and synthesis of oxadiazol derivatives have been explored for their anticancer activity against human cancer cell lines. These new compounds demonstrate good to moderate activity, highlighting their potential use in cancer therapy (Yakantham et al., 2019).

Enzyme Inhibition and Antioxidant Activity : Urea and thiourea groups containing coumarylthiazole derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These compounds also exhibit significant antioxidant activity, suggesting their utility in neurodegenerative disease management (Kurt et al., 2015).

Chemical Properties and Synthesis Techniques

Crystal and Molecular Structures : Studies on the crystal and molecular structures of oxadiazol derivatives reveal insights into their V-shaped and planar configurations, impacting their molecular packing arrangements. This information is crucial for the development of pharmaceutical compounds with optimal absorption and efficacy profiles (Khan et al., 2014).

Synthesis and Characterization of Urea and Thiourea Derivatives : A new series of biologically active compounds containing both oxadiazole and urea/thiourea moiety have been synthesized. These compounds exhibit a range of activities such as anti-inflammatory, antiviral, analgesic, and antitumor, among others. The synthesis approach and characterization of these compounds provide a foundation for further exploration of their therapeutic potential (Ölmez & Waseer, 2020).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and its biological effects. Without specific information, it’s difficult to predict the safety and hazards of this compound.

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, or its potential uses. For example, it could be investigated as a potential drug, or it could be used as a building block for synthesizing other complex molecules.

properties

IUPAC Name |

1-(2-methoxyethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-16-4-3-11-9(15)12-10-14-13-8(17-10)7-2-5-18-6-7/h2,5-6H,3-4H2,1H3,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWVKHPBXQTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)

![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)

![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)